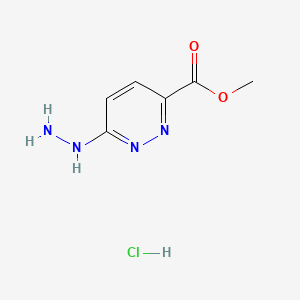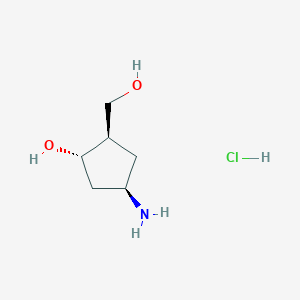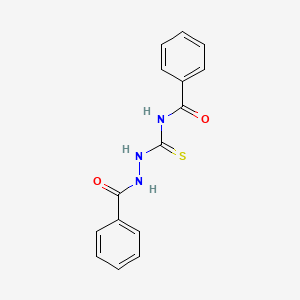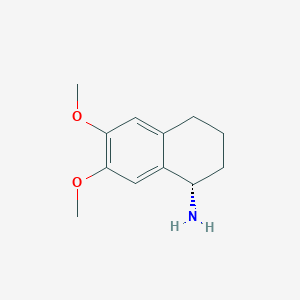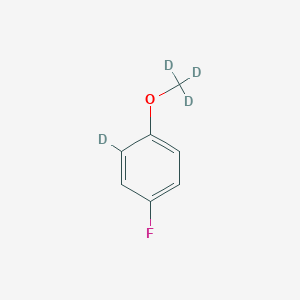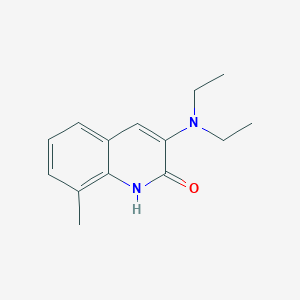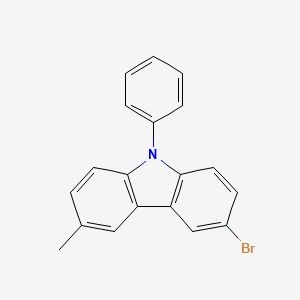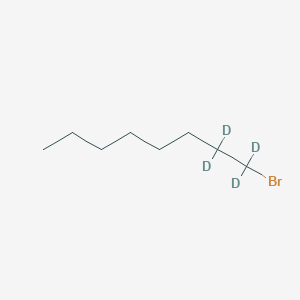
1-Bromooctane-3,3,4,4-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromooctane-3,3,4,4-d4 is a deuterated organic compound with the molecular formula C8H15D4Br. It is a derivative of 1-bromooctane, where four hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromooctane-3,3,4,4-d4 can be synthesized through the bromination of 1,1,2,2-tetradeuteriooctane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated starting materials and advanced bromination techniques to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient production of the target compound.
化学反応の分析
Types of Reactions
1-Bromooctane-3,3,4,4-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Elimination: Reagents such as potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution: Products include deuterated alcohols, nitriles, and azides.
Elimination: Deuterated alkenes are formed.
Oxidation and Reduction: Various deuterated alcohols, ketones, and alkanes can be produced.
科学的研究の応用
1-Bromooctane-3,3,4,4-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of other deuterated compounds and in mechanistic studies involving isotopic labeling.
Biology: It is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: It is used in the development of deuterated materials with enhanced properties, such as increased stability and reduced reactivity.
作用機序
The mechanism of action of 1-Bromooctane-3,3,4,4-d4 involves its interaction with various molecular targets through substitution and elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the bond strengths and reaction rates compared to hydrogen.
類似化合物との比較
1-Bromooctane-3,3,4,4-d4 can be compared with other deuterated and non-deuterated bromooctane derivatives:
1-Bromooctane: The non-deuterated counterpart, which has different reaction kinetics and properties due to the absence of deuterium.
1-Bromo-1,1,2,2-tetradeuteriohexane: A similar deuterated compound with a shorter carbon chain, used in similar applications but with different physical and chemical properties.
1-Bromo-1,1,2,2-tetradeuteriodecane: A deuterated compound with a longer carbon chain, used in studies requiring longer-chain deuterated compounds.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it valuable for detailed mechanistic and kinetic studies in various fields of research.
特性
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriooctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKOFRJSULQZRM-OSEHSPPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)

